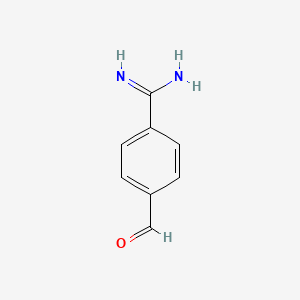

4-Formylbenzenecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

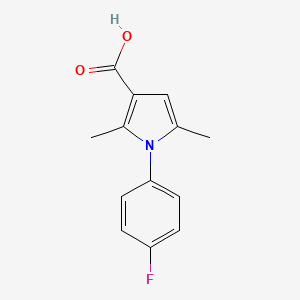

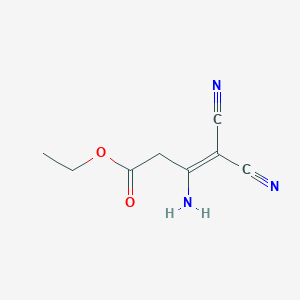

4-Formylbenzenecarboximidamide is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 .

Molecular Structure Analysis

The molecular structure of 4-Formylbenzenecarboximidamide consists of a benzene ring attached to a carboximidamide group and a formyl group . The exact structure can be determined using techniques such as X-ray crystallography .Applications De Recherche Scientifique

Bioorthogonal Chemistry and Protein Modification : 4-Formylbenzene diazonium hexafluorophosphate, a derivative of 4-Formylbenzenecarboximidamide, has been shown to be effective in modifying proteins selectively at tyrosine residues. This modification introduces a bioorthogonal aldehyde functionality, useful in conjugating small molecules and polymers to proteins for various applications, including labeling the surface of living cells (Gavrilyuk et al., 2012).

Derivatization for Enhanced Detection : In the field of analytical chemistry, derivatives of 4-Formylbenzenecarboximidamide have been used to enhance the detection of estrogens in biological fluids. This is accomplished through a process that increases detection responses significantly, contributing to more accurate and sensitive diagnostic techniques (Higashi et al., 2006).

Synthesis of Polyimides and Copolymers : Research has shown that certain derivatives of 4-Formylbenzenecarboximidamide are key components in the synthesis of novel polyimides. These materials are notable for their low dielectric constant, high organosolubility, and excellent thermal stability, making them suitable for applications in electronics and advanced material science (Chern & Tsai, 2008).

Development of Antioxidants for Cancer Therapy : Novel resveratrol analogs based on 4-Formylbenzenecarboximidamide derivatives have been investigated for their antioxidant activities, particularly in the context of breast cancer. These compounds show promise in scavenging reactive oxygen species and activating cellular defense mechanisms against oxidative stress, highlighting their potential in cancer prevention and treatment (Chatterjee et al., 2018).

Corrosion Inhibition in Industrial Applications : Some derivatives of 4-Formylbenzenecarboximidamide have been studied for their effectiveness as corrosion inhibitors. These compounds show potential in protecting metals like mild steel in acidic environments, which is critical in industrial processes like steel pickling and oil well acidization (Singh & Quraishi, 2016).

Safety and Hazards

Mécanisme D'action

Mode of Action

As with many new compounds, the specifics of how it interacts with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Understanding the biochemical pathways influenced by a compound is a complex process that involves extensive research and experimentation .

Result of Action

As research progresses, we can expect to gain a better understanding of these effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-Formylbenzenecarboximidamide is an area that requires further exploration. Environmental factors can significantly impact the effectiveness of a compound, and understanding these influences is crucial for the successful application of the compound .

Propriétés

IUPAC Name |

4-formylbenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-8(10)7-3-1-6(5-11)2-4-7/h1-5H,(H3,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFQLLSIPXELTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390920 |

Source

|

| Record name | 4-formylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formylbenzenecarboximidamide | |

CAS RN |

55514-20-0 |

Source

|

| Record name | 4-Formylbenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55514-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-formylbenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic Acid](/img/structure/B1335680.png)

![5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335691.png)

![6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1335695.png)

![3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335711.png)

![3-(Thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1335714.png)